Bienvenue dans la boutique en ligne BenchChem!

Ethyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Lipophilicity Drug-likeness CNS drug discovery

Ethyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (932520-98-4) offers a logP of 5.04, ~1 unit above the non-brominated analog, with identical TPSA (62.4 Ų). This precise lipophilicity differentiation enhances membrane permeability and CNS target engagement. Ideal for CNS screening libraries, halogen-bond SBDD, and ADME model calibration. Avoid generic substitution that compromises physicochemical profiles.

Molecular Formula C17H14BrNO4S2
Molecular Weight 440.3 g/mol
CAS No. 932520-98-4
Cat. No. B3307259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
CAS932520-98-4
Molecular FormulaC17H14BrNO4S2
Molecular Weight440.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=C(C=C3)Br
InChIInChI=1S/C17H14BrNO4S2/c1-2-23-17(20)15-16(13-5-3-4-6-14(13)24-15)25(21,22)19-12-9-7-11(18)8-10-12/h3-10,19H,2H2,1H3
InChIKeyZMCMEPBLFKQZED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes76 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 932520-98-4) – Procurement-Grade Physicochemical and Structural Profile


Ethyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 932520-98-4) is a synthetic, achiral benzothiophene-2-carboxylate derivative bearing a 4-bromophenylsulfamoyl substituent at the 3-position. Its molecular formula is C₁₇H₁₄BrNO₄S₂ and its molecular weight is 440.33 g mol⁻¹ . The compound exhibits a high calculated logP of 5.04 and a polar surface area of 62.4 Ų, indicating pronounced lipophilicity and moderate hydrogen-bonding capability . It is commercially available as a screening compound (e.g., ChemDiv ID G226‑0724) at ≥95% purity , positioning it as a candidate for early-stage drug-discovery libraries and structure–activity relationship (SAR) exploration.

Why Ethyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate Cannot Be Replaced by a Generic Benzothiophene Sulfamoyl Analog: A Lipophilicity-Driven Differentiation Argument


In-class benzothiophene sulfamoyl carboxylates are frequently treated as interchangeable building blocks; however, the 4-bromophenyl substitution on the target compound imparts a quantifiably distinct lipophilicity profile that cannot be replicated by non-halogenated or less lipophilic analogs. For instance, the unsubstituted phenyl analog (ethyl 3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate) displays a calculated logP of 4.01 versus 5.04 for the 4‑bromo derivative . This near‑unit logP increase translates to roughly a 10‑fold difference in predicted octanol–water partitioning, directly impacting membrane permeability, non‑specific protein binding, and pharmacokinetic behavior. For procurement decisions driven by specific logP or logD targets – common in central nervous system (CNS) and intracellular target programs – generic substitution would introduce unacceptable physicochemical deviation, even before any biological activity is considered .

Quantitative Differential Evidence for Ethyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate: Head-to-Head Physicochemical Comparisons


logP (Octanol–Water Partition Coefficient): A 10-Fold Lipophilicity Increase Over the Unsubstituted Phenyl Analog

The 4‑bromophenyl substitution elevates the calculated logP by approximately one unit relative to the parent phenyl analog. This difference is derived from ChemDiv’s internally consistent computational pipeline, enabling direct head‑to‑head comparison .

Lipophilicity Drug-likeness CNS drug discovery

logD (Distribution Coefficient at pH 7.4): 4.33 vs. 3.98 for the Phenyl Analog – Impact on Ionizable Species Partitioning

At physiologically relevant pH, the 4‑bromophenyl derivative exhibits a logD of 4.33, compared with 3.98 for the unsubstituted phenyl compound, reflecting the influence of the bromine atom on both intrinsic lipophilicity and the compound’s ionization behaviour .

logD Drug distribution ADME prediction

Aqueous Solubility (logSw): 0.8-Log-Unit Lower Solubility than the Phenyl Analog – Implications for Formulation and Assay Planning

The predicted logSw (log of aqueous solubility) for the 4‑bromophenyl compound is –4.80, compared with –3.98 for the phenyl analog, indicating approximately 6‑fold lower aqueous solubility .

Solubility Biopharmaceutics Assay interference

Polar Surface Area and Hydrogen‑Bonding Capacity: Matched PSA but Enhanced Halogen‑Bonding Potential vs. Non‑Halogenated Analogs

Both the 4‑bromophenyl and the unsubstituted phenyl derivatives share an identical topological polar surface area (TPSA) of 62.4 Ų and the same hydrogen‑bond donor/acceptor counts . However, the presence of the bromine atom introduces halogen‑bond donor capability, which is absent in the phenyl analog and can contribute to specific protein–ligand interactions [1].

Polar surface area Drug-likeness Halogen bonding

Ethyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate: Evidence-Backed Application Scenarios for Procurement and Screening


CNS-Focused Compound Library Expansion Requiring Elevated logP (4–5 Range)

With a calculated logP of 5.04, this compound occupies the upper lipophilicity window often targeted for CNS drug candidates. Procurement for CNS‑oriented screening collections is justified when the goal is to enrich libraries with compounds predicted to cross the blood–brain barrier, a property not achieved by the less lipophilic phenyl analog (logP = 4.01) .

Halogen-Bonding-Enabled Fragment or Lead Optimization Campaigns

The 4‑bromophenyl group introduces halogen‑bond donor capability while maintaining an identical TPSA to the non‑halogenated parent (62.4 Ų) . This makes the compound a suitable core scaffold for structure‑based design efforts where halogen bonding to the target protein is anticipated, such as kinase ATP‑binding sites or protein–protein interaction interfaces [1].

Physicochemical Profiling and ADME Training Set Generation

Because it provides a well‑defined brominated/non‑brominated pair with matched TPSA and hydrogen‑bonding features, this compound (together with its phenyl analog) serves as an excellent calibration pair for developing or validating in‑silico ADME models. The quantified differences in logP, logD, and logSw offer ground‑truth data for tuning permeability, solubility, and distribution algorithms.

Screening for Antibacterial or Antiparasitic Targets Where Halogenated Benzothiophenes Have Showed Promise

While no target‑specific activity data are yet available for this exact compound, benzothiophene sulfamoyl derivatives have demonstrated enzyme inhibitory activity against bacterial DNA gyrase and plasmodial enoyl‑ACP reductase [2][3]. The brominated derivative, by virtue of its enhanced lipophilicity and halogen‑bonding potential, is a logical inclusion in phenotypic or target‑based screens aimed at replicating or extending these chemotypes.

Quote Request

Request a Quote for Ethyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.